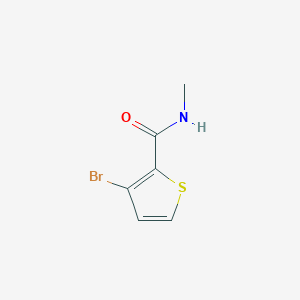
3-Bromo-thiophene-2-carboxylic acid methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-thiophene-2-carboxylic acid methylamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid methylamide group at the second position of the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-thiophene-2-carboxylic acid methylamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxylic acid methylamide group. One common method involves the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-thiophene-2-carboxylic acid is then converted to its methylamide derivative through a reaction with methylamine under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-thiophene-2-carboxylic acid methylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid methylamide group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include thiophene amines and alcohols.
Scientific Research Applications
3-Bromo-thiophene-2-carboxylic acid methylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Bromo-thiophene-2-carboxylic acid methylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and the carboxylic acid methylamide group can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-thiophene-3-carboxylic acid: Similar structure but with different substitution pattern.
3-Methyl-thiophene-2-carboxylic acid: Contains a methyl group instead of a bromine atom.
Thiophene-2-carboxylic acid: Lacks the bromine atom and methylamide group.
Uniqueness
3-Bromo-thiophene-2-carboxylic acid methylamide is unique due to the combination of the bromine atom and the carboxylic acid methylamide group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-bromo-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9) |
InChI Key |
PFXHDUQSFQPSKB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















